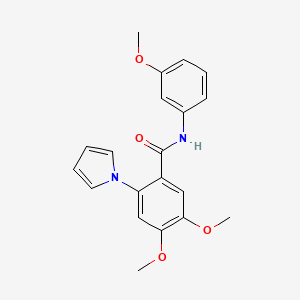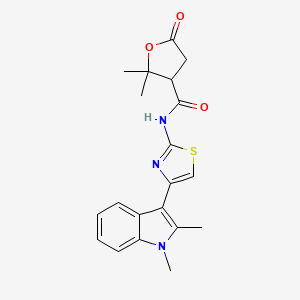![molecular formula C21H23N3O2S B10980395 3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B10980395.png)
3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide is a complex organic compound that features an indole ring, a thiophene ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives, thiophene derivatives, and piperidine derivatives. Examples include:
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
- 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives .
Uniqueness
What sets 3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide apart is its unique combination of the indole, thiophene, and piperidine rings. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C21H23N3O2S |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-N-[1-(thiophene-2-carbonyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C21H23N3O2S/c25-20(8-7-15-14-22-18-5-2-1-4-17(15)18)23-16-9-11-24(12-10-16)21(26)19-6-3-13-27-19/h1-6,13-14,16,22H,7-12H2,(H,23,25) |
InChI-Schlüssel |
QTWGICASFIKTQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10980320.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B10980326.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B10980330.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B10980338.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B10980351.png)

![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10980360.png)
![{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B10980362.png)
![N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine](/img/structure/B10980369.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10980378.png)
![N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10980387.png)
![N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10980397.png)
![3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid](/img/structure/B10980399.png)
